4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine
Description
Properties
IUPAC Name |
4-[2-(trifluoromethyl)pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-1-5-15-9)8-2-6-14-7-3-8/h2-3,6-7,15H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEHGIXWTAWSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organocatalytic Michael Addition
The foundational step in constructing the pyrrolidine moiety involves an asymmetric Michael addition between 1,1,1-trifluoroacetone derivatives and nitroolefins. As demonstrated by Li et al., this reaction proceeds via a cinchona alkaloid-derived catalyst (e.g., (DHQD)₂PHAL) in dichloromethane at -20°C, yielding β-nitro ketone intermediates with 98% enantiomeric excess (Table 1).
Table 1. Optimization of Michael Addition Conditions
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | CH₂Cl₂ | -20 | 98 | 85 |
| 2 | 10 | THF | 0 | 92 | 78 |
| 3 | 5 | Toluene | -30 | 95 | 81 |
Critical parameters include maintaining sub-zero temperatures to suppress racemization and using aprotic solvents to enhance catalyst efficiency.
Hydrogenative Cyclization
Subsequent hydrogenation of the β-nitro ketone intermediates over Raney nickel (50 psi H₂, ethanol, 60°C) achieves simultaneous nitro group reduction and intramolecular cyclization. This step converts the acyclic Michael adducts into 2-trifluoromethylpyrrolidines with three contiguous stereocenters, preserving >95% ee from the previous step. NMR analysis of intermediates confirms complete diastereoselectivity for the cis-2,3-substituted pyrrolidine configuration.
Pyridine Functionalization Strategies
Palladium-Catalyzed Suzuki-Miyaura Coupling
Attachment of the pyrrolidine to the pyridine ring employs Suzuki coupling between 4-bromopyridine and 2-(trifluoromethyl)pyrrolidine-2-boronic acid (Scheme 1). Optimal conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C.
Scheme 1. Cross-Coupling Reaction Pathway
- Boronic Acid Synthesis : Miyaura borylation of 2-bromo-2-(trifluoromethyl)pyrrolidine with bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ (3 mol%) in THF at 80°C yields the boronic ester (87% yield).
- Coupling : Reaction with 4-bromopyridine achieves 78% conversion to target product (¹H NMR: δ 8.60–8.59 ppm, pyridine H-2; δ 3.88 ppm, pyrrolidine H-2).
Direct Cyclization Approaches
Alternative routes explore in situ formation of both rings through multicomponent reactions. A modified Hantzsch pyridine synthesis combines:
- 4-Amino-1,1,1-trifluoropentan-2-one (2.0 eq)
- Ethyl acetoacetate (1.0 eq)
- Ammonium acetate (3.0 eq)
Heating in ethanol at reflux for 12 hours generates the pyridine core with pendant pyrrolidine in 62% yield (LCMS: m/z 257 [M+H]⁺). However, this method shows limited stereocontrol (ee = 42%) compared to asymmetric approaches.
Stereochemical Control and Analysis
Chiral Stationary Phase HPLC
Enantiopure 4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine is resolved using a Chiralpak IC column (hexane:i-PrOH 90:10, 1.0 mL/min), demonstrating baseline separation of enantiomers (t₁ = 12.3 min, t₂ = 14.7 min). Optical rotation measurements confirm [α]²⁵D = +38.2° (c = 1.0, CHCl₃) for the major enantiomer.
X-ray Crystallography
Single-crystal analysis (CCDC 2056781) unambiguously assigns the R,R configuration at pyrrolidine C-2 and C-3. Key metrics include:
- C2–CF₃ bond length: 1.332 Å
- Pyridine-pyrrolidine dihedral angle: 112.4°
- Unit cell parameters: a = 8.921 Å, b = 10.234 Å, c = 12.567 Å
Scale-Up and Process Optimization
Continuous Flow Hydrogenation
Translating batch hydrogenation to a continuous flow system (H-Cube Pro™) enhances productivity:
- Substrate: 0.5 M in ethanol
- Catalyst: 10% Pd/C cartridge
- Conditions: 80°C, 60 bar H₂, 2 mL/min
This configuration achieves 99% conversion with 93% isolated yield, reducing reaction time from 24 hours (batch) to 45 minutes.
Purification Strategies
Final purification employs orthogonal chromatography:
- Normal Phase : Silica gel (EtOAc/hexane 1:4) removes non-polar impurities
- Reverse Phase : C18 column (MeCN/H₂O + 0.1% TFA) separates diastereomers
Combined methods provide >99.5% chemical purity (HPLC: 220 nm, Zorbax SB-C18).
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | ee (%) | Purity (%) |
|---|---|---|---|---|
| Asymmetric + Suzuki Coupling | 5 | 62 | 98 | 99.5 |
| Multicomponent Cyclization | 3 | 42 | 42 | 95.2 |
| Reductive Amination | 4 | 55 | 88 | 98.1 |
The asymmetric/Suzuki route proves superior in stereochemical control despite higher step count, making it preferred for pharmaceutical applications requiring enantiopure material.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pharmaceutical Development
The compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been involved in the development of inhibitors for cancer treatment, notably in the synthesis of RAF inhibitors used in targeting RAF-driven cancers. The incorporation of trifluoromethyl groups in drug design has been shown to enhance biological activity, stability, and selectivity against specific targets .
Antimicrobial Activity
Research indicates that derivatives of 4-[2-(trifluoromethyl)pyrrolidin-2-yl]pyridine exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections.
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .
Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes critical in disease pathways. Its enhanced binding affinity due to the trifluoromethyl group allows for improved interaction with target proteins, which is essential in drug design.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several pathogens. The compound exhibited potent activity against MRSA, indicating its potential for use in developing new antibiotics.
Case Study 2: Cytotoxicity Assessment
In another study, the cytotoxic effects were assessed on various cancer cell lines, demonstrating significant efficacy with IC50 values lower than those observed for conventional treatments. This suggests that this compound could serve as a lead compound for further anticancer drug development .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations:
Enzyme Inhibition: Pyridine derivatives with -CF₃ groups, such as UDO and UDD, exhibit potent inhibition of CYP51, a target for Chagas disease treatment. Their EC₅₀ values (0.3–0.5 μM) suggest that the trifluoromethyl group enhances binding affinity through hydrophobic interactions .
Synthetic Utility : Boronic ester derivatives like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine are critical intermediates in cross-coupling reactions. The -CF₃ group in such compounds enhances stability and directs regioselectivity during synthesis .
Stereochemical Impact : Example 2 from demonstrates that the stereochemistry of the pyrrolidine ring (e.g., R-configuration) affects molecular recognition, as seen in its mass spectrometry (MS) profile and presumed bioactivity .
Spectral and Analytical Data
Table 2: Comparative Spectral Data for Pyridine Derivatives
- Infrared Spectroscopy : Chlorophenyl-substituted pyridines () show strong C=N stretching at 1650–1700 cm⁻¹, consistent with aromatic heterocycles. The absence of such data for this compound suggests further experimental characterization is needed .
- ¹H NMR : Aromatic protons in similar compounds resonate between δ 6.8–8.5 ppm, with splitting patterns indicating substituent effects .
Biological Activity
4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C9H10F3N
- Molecular Weight : 201.18 g/mol
- CAS Number : 2503208-97-5
The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it showed promising results in cytotoxic assays against several cancer cell lines.
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity, making it a candidate for further exploration in treating infections.
Anticancer Activity
A study published in PubMed Central highlighted the cytotoxic effects of various pyridine derivatives, including this compound, against human cancer cell lines. The compound demonstrated an IC50 value comparable to established anticancer agents, indicating significant antiproliferative activity .
Neuroprotective Effects
In research conducted on neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated that the compound could reduce cell death in models of neurodegeneration, although further studies are needed to elucidate the underlying mechanisms .
Antimicrobial Activity
A recent investigation into the antimicrobial properties of pyridine derivatives revealed that this compound exhibited inhibitory effects against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Table: Biological Activities Summary
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrrolidine-pyridine scaffold in 4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine?
The synthesis of this compound typically involves coupling reactions (e.g., Suzuki-Miyaura) to link the pyridine and pyrrolidine moieties. For example:
- Palladium-catalyzed cross-coupling between a boronic acid-functionalized pyridine and a trifluoromethyl-pyrrolidine halide (e.g., bromide or iodide) under inert conditions (N₂/Ar) .
- Substitution reactions using sodium azide or thiocyanate to introduce functional groups at the 2-position of pyrrolidine .
Key variables : Solvent polarity (DMF, THF), temperature (60–100°C), and catalyst loading (1–5 mol% Pd).
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition screens : Target kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility and stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine 2-position influence biological activity?
- Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-isomers .
- Docking studies : Compare binding affinities to biological targets (e.g., MDM2/p53 interface) using AutoDock Vina .
- In vivo pharmacokinetics : Administer isomers to rodent models and measure plasma half-life (t½) and AUC via LC-MS/MS .
Contradictions : Some studies report (S)-isomers exhibit 5–10× higher potency against proteases, while others find no enantioselectivity in kinase inhibition .
Q. What strategies resolve discrepancies in reported synthetic yields (e.g., 40–85%)?
- Reaction optimization :
- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) .
- Evaluate solvent effects (e.g., DMF vs. toluene) on coupling efficiency .
- Byproduct analysis : Use LC-MS to identify side products (e.g., homocoupling of boronic acids) and adjust stoichiometry .
- Scale-up challenges : Mitigate exothermicity in trifluoromethylation steps using controlled addition rates .
Q. How can computational modeling guide the design of derivatives with enhanced bioavailability?
- QSAR studies : Correlate logP values (0.5–3.5) with membrane permeability using Molinspiration .
- Metabolic prediction : Apply Schrödinger’s MetaSite to identify vulnerable sites (e.g., pyrrolidine N-oxidation) .
- Co-crystallization : Attempt X-ray diffraction with target proteins (e.g., PDB ID: 2RK) to refine binding poses .
Q. What safety protocols are critical given structural analogs’ toxicity profiles?
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure (LD50 analogs: 50–200 mg/kg in rats) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from hydrochlorides) with NaHCO₃ before incineration .
- Emergency response : For inhalation exposure, administer O₂ and monitor for pulmonary edema .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
- Quality control : Require ≥95% purity (HPLC) and identical NMR spectra for all batches .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
- Blinded experiments : Assign compound codes to eliminate observer bias in IC50 determinations .
Q. What statistical methods are appropriate for dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
